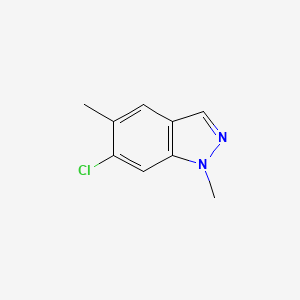

6-Chloro-1,5-dimethyl-1H-indazole

Description

6-Chloro-1,5-dimethyl-1H-indazole is a heterocyclic compound featuring an indazole core substituted with chlorine at the 6-position and methyl groups at the 1- and 5-positions. Indazoles are nitrogen-containing bicyclic aromatic systems with applications in pharmaceuticals, agrochemicals, and materials science. The chloro and methyl substituents in this compound influence its electronic, steric, and physicochemical properties, making it a candidate for targeted drug design, particularly in kinase inhibition or anti-inflammatory therapies.

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

6-chloro-1,5-dimethylindazole |

InChI |

InChI=1S/C9H9ClN2/c1-6-3-7-5-11-12(2)9(7)4-8(6)10/h3-5H,1-2H3 |

InChI Key |

DSFMNFSQXYLGHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N(N=C2)C |

Origin of Product |

United States |

Scientific Research Applications

6-Chloro-1,5-dimethyl-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-1,5-dimethyl-1H-indazole varies depending on its application. In medicinal chemistry, it often acts by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets can include kinases, proteases, or G-protein coupled receptors. The pathways involved may include signal transduction cascades, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-Chloro-1,5-dimethyl-1H-indazole with structurally related indazole derivatives and other chloro-substituted heterocycles. Key parameters include substituent positions, electronic effects, and reported biological activities.

Substituent Effects on Reactivity and Bioactivity

- Methyl Groups : The 1- and 5-methyl groups increase steric bulk, which could hinder metabolic degradation or improve membrane permeability compared to unmethylated indazoles.

- Comparative Spectral Data : The IR spectrum of Methyl 6-chloro-3-[...]benzodithiazine-7-carboxylate shows characteristic C=O (1715 cm⁻¹) and C=N (1615 cm⁻¹) stretches, which are critical for identifying carbonyl and imine functionalities in related compounds. For this compound, similar techniques would detect C-Cl (∼600–800 cm⁻¹) and C-N (∼1250 cm⁻¹) bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.